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Compound of Interest

Compound Name: Gaggvgksa

Cat. No.: B12392199 Get Quote

Disclaimer: The peptide sequence "Gaggvgksa" as specified in the topic was not found in the

reviewed scientific literature. This guide will focus on the well-documented and structurally

similar peptide GAGGVGKSAL, a 10-19 amino acid sequence from the human GTPase KRas

protein. It is presumed that "Gaggvgksa" was a typographical error. The GAGGVGKSAL

peptide is a key epitope in the development of cancer vaccines and T-cell based

immunotherapies targeting KRas-mutated cancers.

Introduction: Targeting KRas with Peptide-Based
Immunotherapy
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is one of the most frequently

mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.

These mutations often result in constitutively active KRas protein, driving tumor cell

proliferation, survival, and metastasis. The high prevalence and critical role of KRas mutations

make it an attractive target for cancer therapy.

Peptide-based cancer vaccines represent a promising immunotherapeutic strategy to target

KRas-driven malignancies.[1] These vaccines utilize short peptide sequences, or epitopes,

derived from the mutated KRas protein to elicit a tumor-specific T-cell response. The

GAGGVGKSAL peptide, corresponding to amino acids 10-19 of the human KRas protein, is

one such epitope that has been investigated for its potential to stimulate cytotoxic T

lymphocytes (CTLs) that can recognize and eliminate cancer cells presenting this peptide.[2]

This guide provides an in-depth overview of the significance, mechanism of action, and
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evaluation of KRas-derived peptides like GAGGVGKSAL in the context of cancer

immunotherapy.

Mechanism of Action: Eliciting a KRas-Specific T-
Cell Response
The core principle of a KRas peptide vaccine is to train the patient's immune system to

recognize and attack cancer cells harboring KRas mutations. This process involves several key

steps in the adaptive immune response pathway.

Antigen Presentation: The synthetic GAGGVGKSAL peptide, often administered with an

adjuvant to enhance immunogenicity, is taken up by antigen-presenting cells (APCs), such

as dendritic cells (DCs).

MHC Presentation: Inside the APCs, the peptide is loaded onto Major Histocompatibility

Complex (MHC) class I or class II molecules and presented on the cell surface.

T-Cell Activation: Naïve T-cells with T-cell receptors (TCRs) that specifically recognize the

peptide-MHC complex will bind to the APCs. This interaction, along with co-stimulatory

signals, leads to the activation and clonal expansion of KRas-specific CD8+ cytotoxic T-

lymphocytes (CTLs) and/or CD4+ helper T-cells.[3]

Tumor Cell Recognition and Elimination: The activated KRas-specific CTLs then circulate

throughout the body, identify tumor cells presenting the GAGGVGKSAL peptide on their

surface via MHC class I molecules, and induce apoptosis (programmed cell death) in these

cancer cells.

Signaling Pathway of T-Cell Activation by
GAGGVGKSAL Peptide
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Caption: T-cell activation pathway initiated by the GAGGVGKSAL peptide presented on an

APC.

Quantitative Data from Preclinical and Clinical
Studies
The efficacy of KRas-peptide vaccines is evaluated based on their ability to induce a robust

and durable anti-tumor immune response. Several clinical trials are underway for various KRas

peptide vaccines. While specific data for the GAGGVGKSAL peptide is part of broader KRas

vaccine studies, the following table summarizes representative quantitative data from clinical

trials of similar mutant KRas peptide vaccines.
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Study/Vaccin

e

KRas

Mutations

Targeted

Metric Result Significance Source

Phase 1 Trial

(ELI-002 2P)
G12D, G12R

KRas-specific

T-cell

Response

84% of

patients

showed a

positive

response.

Demonstrate

s high

immunogenici

ty of the

vaccine.

[4]

Phase 1 Trial

(ELI-002 2P)
G12D, G12R

Circulating

Tumor DNA

(ctDNA)

Clearance

30% of

pancreatic

cancer

patients and

60% of

colorectal

cancer

patients had

cleared

ctDNA.

Suggests a

clinical anti-

tumor effect.

[4]

Pilot Study

(mKRAS long

peptide

vaccine)

G12V, G12A,

G12C, G12R,

G12D, G13D

IFN-γ

producing T-

cells

(ELISPOT)

>5-fold

increase in

post-vaccine

samples.

Indicates a

strong

induction of

functional,

cytokine-

producing T-

cells.

Phase 1/2

Trial

(AMPLIFY-

7P)

G12D, G12R,

G12V, G12S,

G12A, G12C,

G13D

T-cell

Response

100% of

patients at

the highest

dose levels

had strong

KRas-specific

T-cell

responses.

Shows a

dose-

dependent

immune

response.

,
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Key Experimental Protocols
The immunogenicity and cytotoxic potential of KRas-derived peptides like GAGGVGKSAL are

assessed using a variety of in vitro assays. The following are detailed protocols for two of the

most common methods: the ELISPOT assay for cytokine release and the cytotoxicity assay.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
Release
This assay quantifies the number of T-cells that secrete IFN-γ upon stimulation with the

GAGGVGKSAL peptide.,,

Objective: To determine the frequency of GAGGVGKSAL-specific, IFN-γ-secreting T-cells in a

sample of Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

96-well PVDF membrane ELISPOT plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP) conjugate

BCIP/NBT substrate

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

GAGGVGKSAL peptide (and a negative control peptide)

PBMCs isolated from vaccinated or control subjects

Recombinant human IL-2

Procedure:

Plate Coating:
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Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash 5 times with sterile

water.

Coat the wells with anti-human IFN-γ capture antibody diluted in sterile 1X PBS.

Incubate overnight at 4°C.

Blocking:

Wash the plate 3 times with sterile 1X PBS.

Add 200 µL of RPMI 1640 with 10% FBS to each well to block non-specific binding.

Incubate for at least 2 hours at room temperature.

Cell Plating and Stimulation:

Wash the plate 3 times with RPMI 1640 medium.

Add 100 µL of PBMCs (typically 2x10^5 to 4x10^5 cells per well) to each well.

Add 100 µL of the GAGGVGKSAL peptide to the experimental wells at a pre-determined

optimal concentration.

Add a negative control peptide to control wells and a mitogen (e.g., PHA) as a positive

control.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

Add the biotinylated anti-human IFN-γ detection antibody to each well.

Incubate for 2 hours at room temperature.

Wash the plate 3 times with PBST.
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Add the Streptavidin-AP conjugate to each well.

Incubate for 1 hour at room temperature.

Development and Analysis:

Wash the plate 4 times with PBST.

Add the BCIP/NBT substrate solution to each well and incubate in the dark until spots

develop (15-30 minutes).

Stop the reaction by washing thoroughly with distilled water.

Allow the plate to dry completely.

Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-

γ-secreting cell.

Cytotoxicity Assay (Flow Cytometry-Based)
This assay measures the ability of GAGGVGKSAL-specific CTLs to kill target cells presenting

the peptide.,,

Objective: To quantify the percentage of target cell lysis mediated by effector T-cells.

Materials:

Effector cells: GAGGVGKSAL-specific CTLs (can be generated in vitro).

Target cells: A cell line (e.g., T2 cells) capable of being loaded with the GAGGVGKSAL

peptide and expressing the appropriate MHC molecule.

Cell-permeable fluorescent dye for target cells (e.g., CFSE).

Dye for dead cells (e.g., Propidium Iodide or a fixable viability dye).

96-well U-bottom plates.

Flow cytometer.
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Procedure:

Target Cell Preparation:

Label the target cells with CFSE according to the manufacturer's protocol. This will

distinguish them from the effector cells.

Wash the cells to remove excess dye.

Pulse one aliquot of the labeled target cells with the GAGGVGKSAL peptide for 1-2 hours

at 37°C.

Leave another aliquot of labeled target cells unpulsed as a negative control.

Co-culture:

Plate the peptide-pulsed and unpulsed target cells in a 96-well plate at a fixed

concentration (e.g., 2 x 10^4 cells/well).

Add the effector CTLs at varying Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Set up control wells with target cells only (for spontaneous death) and target cells with a

lysis agent (for maximum killing).

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Staining and Acquisition:

After incubation, centrifuge the plate and discard the supernatant.

Resuspend the cells in a buffer containing the dead cell stain (e.g., Propidium Iodide).

Acquire the samples on a flow cytometer.

Analysis:

Gate on the target cell population based on their CFSE fluorescence.
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Within the CFSE-positive gate, quantify the percentage of cells that are positive for the

dead cell stain.

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *

(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)

Experimental and Logical Workflows
Workflow for Evaluating a KRas Peptide Vaccine
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Caption: A typical experimental workflow for the preclinical and clinical evaluation of a KRas

peptide vaccine.

Conclusion and Future Directions
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Peptide-based immunotherapies targeting KRas mutations, exemplified by epitopes like

GAGGVGKSAL, hold significant promise for the treatment of some of the most challenging

human cancers. Clinical data increasingly supports the immunogenicity of these vaccines,

demonstrating their ability to elicit robust, mutation-specific T-cell responses.

Future research will likely focus on:

Optimizing Adjuvants and Delivery Systems: Enhancing the potency and durability of the

immune response.

Combination Therapies: Combining KRas peptide vaccines with other immunotherapies,

such as checkpoint inhibitors, to overcome the immunosuppressive tumor

microenvironment.,

Personalized Approaches: Developing personalized vaccines that target the specific KRas

mutations and neoantigens present in an individual patient's tumor.

As our understanding of tumor immunology deepens, KRas-derived peptide vaccines are

poised to become a key component of the therapeutic arsenal against cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12392199#gaggvgksa-peptide-s-significance-in-
immunotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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